molecular formula C9H9N3O3S B5809194 5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid

5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid

Cat. No. B5809194
M. Wt: 239.25 g/mol
InChI Key: KAKJNQFOFKCRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid, also known as MTFA, is a synthetic compound that has been extensively studied for its potential scientific research applications. MTFA is a furoic acid derivative that contains a triazole ring and a thiomethyl group, which makes it a unique and valuable compound for scientific research. In

Mechanism of Action

5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid exerts its biological effects through the inhibition of the enzyme 5-methylthioribose kinase (MTRK), which is involved in the biosynthesis of the sulfur-containing amino acid methionine. By selectively inhibiting MTRK, this compound disrupts the metabolic pathway that leads to methionine biosynthesis, resulting in the depletion of intracellular methionine levels. This depletion of methionine has been shown to have anticancer and antifungal effects, making this compound a potential therapeutic agent.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of the cell cycle. Additionally, this compound has been shown to have potent antifungal activity against several fungal species, making it a potential candidate for the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid has several advantages for use in lab experiments, including its high purity, stability, and selectivity for MTRK inhibition. Additionally, this compound has been shown to be effective in both in vitro and in vivo studies, making it a versatile compound for scientific research. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid, including its use as a therapeutic agent for the treatment of cancer and fungal infections. Additionally, further research is needed to explore the potential of this compound as a drug discovery tool, as well as its use in other scientific research applications. Furthermore, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and effective compounds for scientific research and therapeutic use.

Synthesis Methods

5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid can be synthesized through a multi-step process that involves the reaction of 5-methyl-2-furoic acid with thionyl chloride, followed by the addition of sodium azide and triethylamine to form the triazole ring. The final step involves the reaction of the triazole compound with methylthiomethyl chloride to introduce the thiomethyl group. The synthesis of this compound has been optimized to produce high yields and purity, making it a cost-effective and reliable compound for scientific research.

Scientific Research Applications

5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid has been extensively studied for its potential scientific research applications, including its use as a biochemical probe, a drug discovery tool, and a therapeutic agent. This compound has been shown to selectively inhibit the activity of a specific enzyme, making it a valuable tool for studying enzyme function and regulation. Additionally, this compound has been shown to have anticancer and antifungal activity, making it a potential candidate for drug discovery and development.

properties

IUPAC Name

5-methyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-5-6(2-7(15-5)8(13)14)3-16-9-10-4-11-12-9/h2,4H,3H2,1H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKJNQFOFKCRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CSC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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